![molecular formula C17H19NO3S2 B5778538 ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce oxidative stress and inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is that the compound is relatively complex to synthesize, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate. One direction is to further investigate its potential therapeutic applications, particularly as an anticancer agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate, followed by the addition of 3-(2-thienyl)acrylic acid and N,N-dimethylformamide. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final compound.
科学研究应用
Ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. In material science, it has been used to develop new materials with unique properties. In organic synthesis, it has been used as a building block for the synthesis of complex molecules.
属性
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-4-13-11(3)23-16(15(13)17(20)21-5-2)18-14(19)9-8-12-7-6-10-22-12/h6-10H,4-5H2,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQECGKXLUOOWIC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-ethyl-5-methyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
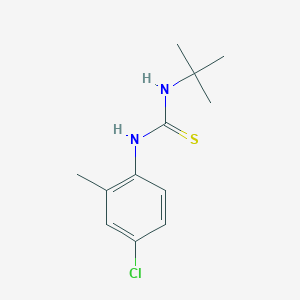
![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
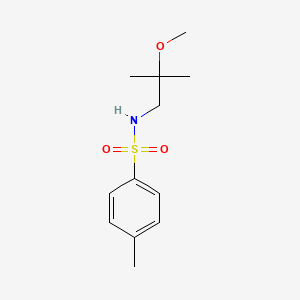
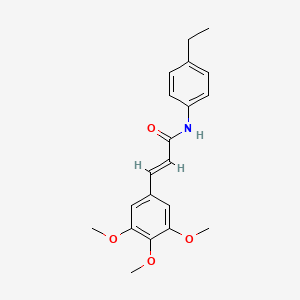
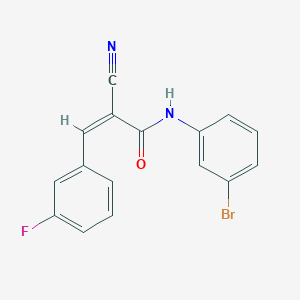
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
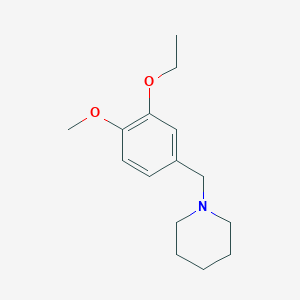
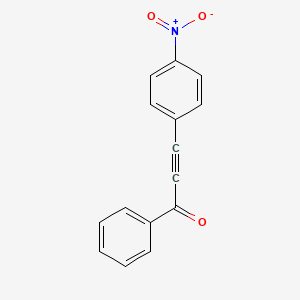
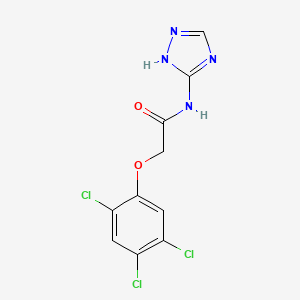
![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)